Bis(cyclohexylmethyl)amine

説明

Bis(cyclohexylmethyl)amine is a chemical compound with the molecular formula C14H27N . It is used as an intermediate in the synthesis of other organic compounds .

Synthesis Analysis

Bis(cyclohexylmethyl)amine can be synthesized through various methods. One such method involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts . Another method involves the alkylation of ammonia using cyclohexanol . The yield and efficiency of these reactions can vary depending on the specific conditions and reagents used .Molecular Structure Analysis

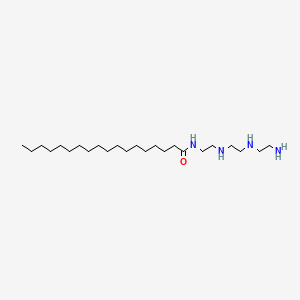

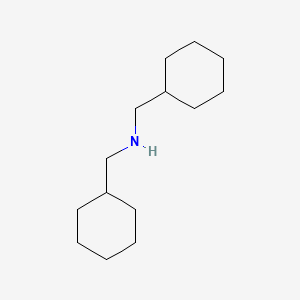

The molecular structure of Bis(cyclohexylmethyl)amine is characterized by two cyclohexylmethyl groups attached to a central nitrogen atom . The InChI code for this compound is 1S/C14H27N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h13-15H,1-12H2 .Chemical Reactions Analysis

As an amine, Bis(cyclohexylmethyl)amine can undergo a variety of chemical reactions. For example, amines can be alkylated by reaction with a primary alkyl halide . The specific reactions that Bis(cyclohexylmethyl)amine can undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis

Bis(cyclohexylmethyl)amine is a liquid at room temperature . It has a molecular weight of 209.38 .科学的研究の応用

Catalyst in Ethylene Tetramerization

Bis(diphenylphosphino)amine (PNP) ligands, including those with cyclohexyl substituents like cyclohexylmethylamine, have been synthesized and used with chromium for ethylene tetramerization. These catalysts exhibit good activity and selectivity toward the production of 1-octene and 1-hexene. Structural fine-tuning of the N-alkyl moiety of the PNP ligand is crucial for obtaining efficient catalysts, with some systems achieving high selectivities and activities (Kuhlmann et al., 2007).

Polyimide Synthesis

Bis(ether amine) III-A, containing a cyclohexane cardo group (related to bis(cyclohexylmethyl)amine), has been used to synthesize polyimides with commercial dianhydrides. These polyimides exhibit good film-forming ability, thermal stability, and tensile properties. This research presents a comparison with polyimides derived from other similar compounds (Yang et al., 2001).

Amination of Cyclopropylmethyl Cation

Bis(trichloroacetimidoyloxymethyl)cyclopropanes provide products of intermediate cyclobutyl or cyclopropylmethyl carbenium ion through intramolecular amination. This process results in high diastereoselectivity, leading to the formation of trans-cyclobutane derivatives, which can then be transformed into N-Boc-protected cyclobutane-based amino alcohols (Skvorcova et al., 2017).

Catalysis in Cyclohexene Oxide and CO2 Copolymerization

Amine-bis(phenolate) chromium(III) complexes, potentially involving structures similar to bis(cyclohexylmethyl)amine, catalyze the copolymerization of cyclohexene oxide with carbon dioxide. These catalysts result in low molecular weight polymers with narrow polydispersities, demonstrating the potential for creating environmentally friendly polymers (Chen et al., 2014).

Synthesis of Norcantharidin Derivatives from Biomass

The transition from bio-derived 5-hydroxymethylfurfural to pharmaceuticals has been achieved through the synthesis of bis(aminomethyl)furans, used as building blocks. This method, involving steps similar to the chemistry of bis(cyclohexylmethyl)amine, leads to bio-derived analogues of the anticancer drug norcantharidin with increased anticancer activity (Galkin et al., 2017).

Safety and Hazards

Bis(cyclohexylmethyl)amine is classified as a dangerous substance. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and avoiding breathing in its vapors .

特性

IUPAC Name |

1-cyclohexyl-N-(cyclohexylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h13-15H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLURWBIBHMXAHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNCC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404679 | |

| Record name | bis(cyclohexylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(cyclohexylmethyl)amine | |

CAS RN |

3309-27-1 | |

| Record name | bis(cyclohexylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B3051271.png)

![3-Oxa-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B3051274.png)

![Benzene, [(1-methylethoxy)ethynyl]-](/img/structure/B3051278.png)